Fusicoccin H
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Overview
Description
Fusicoccin H is a minor phytotoxic glycoside produced by the fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali), which is known to cause almond and peach canker disease . This compound is part of the fusicoccin family, which includes several diterpene glucosides known for their ability to stabilize interactions between 14-3-3 proteins and phosphorylated ligand proteins
Preparation Methods
Fusicoccin H is typically isolated from the culture filtrates of Phomopsis amygdali. The isolation process involves several steps, including extraction, purification, and characterization . Synthetic routes for this compound are less commonly reported, but the compound can be obtained through chemical modifications of related fusicoccin derivatives. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired structural modifications .
Chemical Reactions Analysis
Fusicoccin H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Fusicoccin H has several scientific research applications, particularly in the fields of plant physiology, chemistry, and medicine. In plant physiology, this compound is used to study the regulation of stomatal opening and the role of 14-3-3 proteins in plant signaling pathways . In chemistry, it serves as a valuable tool for investigating protein-protein interactions and the development of new chemical probes .
Mechanism of Action
The mechanism of action of fusicoccin H involves the stabilization of the complex between the H±ATPase and 14-3-3 proteins . This stabilization leads to the activation of the plasma membrane H±ATPase, resulting in increased proton extrusion and subsequent changes in cellular processes . This compound also influences the activity of potassium channels in guard cells, further affecting cellular ion balance and signaling .
Comparison with Similar Compounds
Fusicoccin H is part of the fusicoccin family, which includes other compounds such as fusicoccin A and fusicoccin J . These compounds share a similar tricyclic diterpene structure but differ in their specific functional groups and biological activities . For example, fusicoccin A is known for its strong phytotoxic effects and ability to induce stomatal opening, while fusicoccin J has been shown to stabilize 14-3-3 interactions with human potassium channels .
Properties
CAS No. |
50906-51-9 |
---|---|
Molecular Formula |
C26H42O8 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14S)-9-hydroxy-14-(hydroxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O8/c1-12(2)15-7-8-26(4)9-17-14(10-27)5-6-16(17)13(3)20(29)24(19(15)26)34-25-23(32)22(31)21(30)18(11-28)33-25/h9,12-14,16,18,20-25,27-32H,5-8,10-11H2,1-4H3/b17-9-/t13-,14-,16+,18-,20-,21-,22+,23-,24-,25-,26-/m1/s1 |
InChI Key |
FQPATHNUIPAADA-BXJVKJQWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(C)C)C)CO |
SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |
Canonical SMILES |
CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)CO)O)O)O)C(C)C)C)CO |
Synonyms |
fusicoccin H |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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